molecular formula C11H13FO2S B2842266 (2-Benzylcyclopropyl)methanesulfonyl fluoride CAS No. 2243516-80-3

(2-Benzylcyclopropyl)methanesulfonyl fluoride

Cat. No.: B2842266
CAS No.: 2243516-80-3
M. Wt: 228.28
InChI Key: VNPHBLIEYSREHE-UHFFFAOYSA-N
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Description

(2-Benzylcyclopropyl)methanesulfonyl fluoride: is an organic compound with the molecular formula C11H13FO2S It is a sulfonyl fluoride derivative, characterized by the presence of a benzyl group attached to a cyclopropyl ring, which is further connected to a methanesulfonyl fluoride moiety

Mechanism of Action

Target of Action

The primary target of (2-Benzylcyclopropyl)methanesulfonyl fluoride is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the nervous system. It is responsible for the breakdown of acetylcholine, a key neurotransmitter in both the central and peripheral nervous systems .

Mode of Action

This compound acts as a potent inhibitor of AChE . By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the nervous system .

Biochemical Pathways

The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle contraction, heart rate, memory, and learning. The increase in acetylcholine concentration can lead to enhanced transmission of nerve signals in these pathways .

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine concentration can have various effects at the molecular and cellular levels. These effects depend on the specific physiological systems and processes in which acetylcholine plays a role .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzylcyclopropyl)methanesulfonyl fluoride typically involves the reaction of a cyclopropyl derivative with a sulfonyl fluoride precursor. One common method is the fluorosulfonylation of cyclopropyl benzyl compounds using fluorosulfonyl radicals. This reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes. These processes utilize fluorosulfonylating reagents such as sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Benzylcyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) can be employed for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative, while oxidation may produce a sulfone .

Scientific Research Applications

Chemistry: In organic synthesis, (2-Benzylcyclopropyl)methanesulfonyl fluoride is used as a building block for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various organic compounds .

Biology and Medicine: Sulfonyl fluorides are known to act as covalent inhibitors of serine hydrolases, making them useful in the development of drugs targeting these enzymes .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various industrial applications .

Comparison with Similar Compounds

  • Trifluoromethanesulfonyl fluoride (triflic fluoride)
  • Methanesulfonyl fluoride
  • Benzylsulfonyl fluoride

These compounds exhibit similar reactivity patterns but may have different applications based on their specific structures and properties .

Properties

IUPAC Name

(2-benzylcyclopropyl)methanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2S/c12-15(13,14)8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNPHBLIEYSREHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1CS(=O)(=O)F)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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